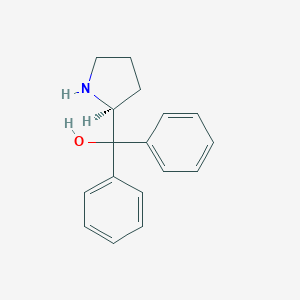

(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol

概要

説明

準備方法

プロガビドは、その主要な構造成分の形成を含む一連の化学反応によって合成されます。合成経路は、通常、4-クロロベンズアルデヒドと5-フルオロ-2-ヒドロキシベンズアルデヒドを反応させて中間体を形成することから始まります。 この中間体を次にブチルアミンと反応させると、プロガビドが生成されます . 反応条件は、通常、エタノールやメタノールなどの溶媒の使用を伴い、反応を促進するために加熱が必要になる場合があります。

化学反応の分析

プロガビドは、次のものを含むいくつかの種類の化学反応を受けます。

酸化: プロガビドは、酸化されてさまざまな代謝産物を生成することができます。

還元: 還元反応は、プロガビドを活性型であるGABAに変換できます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物には、GABAと、プロガビドの治療特性を保持する他の代謝産物が含まれます .

科学研究の応用

プロガビドは、さまざまな分野における用途について広く研究されています。

化学: プロガビドは、GABAアナログの合成と反応を研究するためのモデル化合物として役立ちます。

生物学: 神経機能と障害におけるGABA作動性系の役割を調査するために使用されます。

化学反応の分析

Progabide undergoes several types of chemical reactions, including:

Oxidation: Progabide can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert progabide into its active form, GABA.

Substitution: Progabide can undergo substitution reactions, particularly at the aromatic ring, to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions include GABA and other metabolites that retain the therapeutic properties of progabide .

科学的研究の応用

Progabide has been extensively studied for its applications in various fields:

Chemistry: Progabide serves as a model compound for studying the synthesis and reactions of GABA analogues.

Biology: It is used to investigate the role of GABAergic systems in neurological functions and disorders.

作用機序

プロガビドは、一次求心性線維の末端に位置するGABA AおよびGABA B受容体の両方に結合することで効果を発揮します . GABA A受容体への結合は、受容体のGABAに対する親和性を高め、それに伴い、終末膜を横切る塩化物イオンの流束が増加し、シナプス前抑制が強まります . GABA B受容体の活性化は、終末へのカルシウムイオンの流入を遅らせ、興奮性アミノ酸や他の伝達物質の放出を減少させます .

類似の化合物との比較

プロガビドは、複数のGABA受容体サブタイプのアゴニストとして作用できるという点で、GABAアナログの中で独特です。類似の化合物には次のものがあります。

バクロフェン: 痙性を治療するために使用されるGABA B受容体アゴニスト。

ガバペンチン: 神経障害性疼痛とてんかんの治療に使用されるGABAアナログ。

ビガバトリン: てんかんの治療に使用されるGABAトランスアミナーゼ阻害剤.

類似化合物との比較

Progabide is unique among GABA analogues due to its ability to act as an agonist for multiple GABA receptor subtypes. Similar compounds include:

Baclofen: A GABA B receptor agonist used to treat spasticity.

Gabapentin: A GABA analogue used to treat neuropathic pain and epilepsy.

Vigabatrin: An inhibitor of GABA transaminase used to treat epilepsy.

生物活性

(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol, commonly referred to as DPPM, is a chiral compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, applications, and safety considerations, supported by relevant data tables and case studies.

DPPM has the molecular formula and a molecular weight of 253.34 g/mol. It appears as a white to beige crystalline powder with a melting point of 77-80°C. The compound is soluble in chloroform and has a predicted pKa value of approximately 13.15, indicating its basic nature in solution .

Pharmacological Properties

DPPM is noted for its analgesic , anti-inflammatory , and neuroprotective effects. These properties make it a valuable compound in drug development, particularly for conditions involving pain and inflammation. The mechanism of action primarily involves modulation of neurotransmitter systems and inflammatory pathways.

- Analgesic Effects : DPPM has been shown to reduce pain responses in animal models, suggesting potential applications in pain management therapies.

- Anti-inflammatory Properties : Studies indicate that DPPM can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory disorders.

- Neuroprotective Effects : Research demonstrates that DPPM can protect neuronal cells from oxidative stress and apoptosis, indicating its potential use in neurodegenerative diseases .

Synthesis

The synthesis of this compound typically involves the following steps:

- Condensation Reaction : Benzaldehyde is reacted with pyrrolidine in the presence of a catalyst to form an intermediate.

- Reduction : The ketone group in the intermediate is reduced using agents such as sodium borohydride or lithium aluminum hydride to yield DPPM.

- Chiral Control : The stereochemistry is controlled through the use of enantiopure starting materials or chiral catalysts to ensure the formation of the (S)-enantiomer .

Applications

DPPM serves multiple roles in organic synthesis:

- Chiral Auxiliary : It is extensively used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

- Organocatalyst : DPPM acts as a bifunctional organocatalyst in reactions such as the borane-mediated asymmetric reduction of ketones, where it enhances selectivity and yield .

| Application | Description |

|---|---|

| Chiral Auxiliary | Assists in synthesizing enantiomerically pure compounds |

| Organocatalyst | Catalyzes reactions for efficient asymmetric reductions |

| Neuroprotective Agent | Potential therapeutic use for neurodegenerative diseases |

Case Studies

A notable case study reported cardiovascular toxicity associated with recreational use of diphenylprolinol (D2PM), which is structurally related to DPPM. A male patient experienced chest pain and agitation after ingestion, highlighting the importance of understanding the safety profile of compounds similar to DPPM when used outside of controlled environments .

Safety Considerations

DPPM requires careful handling due to its potential hazards:

特性

IUPAC Name |

diphenyl-[(2S)-pyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,18-19H,7,12-13H2/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCGXUGBDJGFFY-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369275 | |

| Record name | (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112068-01-6 | |

| Record name | α,α-Diphenyl-L-prolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112068-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112068016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PYRROLIDINEMETHANOL, .ALPHA.,.ALPHA.-DIPHENYL-, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3HE3KC32M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of reactions is (S)-Diphenyl(pyrrolidin-2-yl)methanol commonly used in as a catalyst?

A1: (S)-Diphenyl(pyrrolidin-2-yl)methanol has proven to be an effective catalyst in a range of asymmetric reactions. For instance, it has been successfully utilized in the organocatalytic asymmetric synthesis of functionalized 3,4-dihydropyran derivatives [ ]. Additionally, it has demonstrated efficacy in the enantioselective synthesis of β-allenoates via phosphine-catalyzed reactions [ , ]. These examples highlight its versatility in facilitating the creation of chiral molecules.

Q2: How does the structure of (S)-Diphenyl(pyrrolidin-2-yl)methanol contribute to its catalytic activity?

A2: The chiral nature of (S)-Diphenyl(pyrrolidin-2-yl)methanol stems from the presence of a stereogenic center at the carbon atom attached to the pyrrolidine ring. This chirality allows the molecule to preferentially interact with substrates in a specific orientation, leading to the formation of one enantiomer over the other. Its effectiveness as a chiral auxiliary in asymmetric synthesis is attributed to this ability to induce chirality in the product molecules [ ].

Q3: Can (S)-Diphenyl(pyrrolidin-2-yl)methanol be used to synthesize polymers?

A3: Yes, research has shown that (S)-Diphenyl(pyrrolidin-2-yl)methanol can be incorporated into dimeric zinc complexes, which exhibit catalytic activity in the asymmetric alternating copolymerization of cyclohexene oxide and CO2 [ ]. This highlights its potential application in the development of chiral polymers.

Q4: Are there alternative synthetic routes to obtain (S)-Diphenyl(pyrrolidin-2-yl)methanol?

A4: A study explored convenient synthesis methods for (S)-Diphenyl(pyrrolidin-2-yl)methanol starting from L-proline and employing different N-protection strategies [ ]. The research demonstrated that while the N-protection group did not impact the optical purity of the final compound, it did influence the chemical yield.

Q5: Has (S)-Diphenyl(pyrrolidin-2-yl)methanol been incorporated into other catalyst systems?

A5: Yes, researchers have successfully synthesized a new C(2)-symmetric chiral catalyst by reacting 2,5-dichloromethyl-1,3,4-oxadiazole with (S)-Diphenyl(pyrrolidin-2-yl)methanol [ ]. This catalyst exhibited promising results in the catalytic asymmetric reduction of prochiral ketones with borane.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。